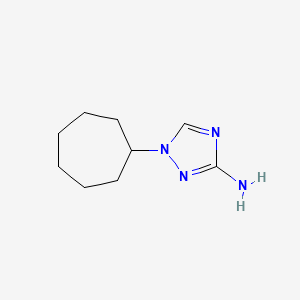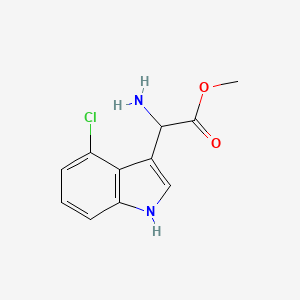
5-Amino-6-(2-methylpropoxy)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(2-methylpropoxy)pyridin-2-ol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 5-Amino-6-(2-methylpropoxy)pyridin-2-ol involves several steps. One common method includes the reaction of 5-amino-2-hydroxypyridine with 2-methylpropyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Amino-6-(2-methylpropoxy)pyridin-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
5-Amino-6-(2-methylpropoxy)pyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-6-(2-methylpropoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
5-Amino-6-(2-methylpropoxy)pyridin-2-ol can be compared with other similar compounds, such as:
5-Amino-2-hydroxypyridine: This compound shares a similar pyridine core but lacks the 2-methylpropoxy group, making it less hydrophobic and potentially altering its biological activity.
4-Amino-5-methylpyridin-2-ol: This compound has a methyl group at the 5-position instead of the 2-methylpropoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-6-(2-methylpropoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)5-13-9-7(10)3-4-8(12)11-9/h3-4,6H,5,10H2,1-2H3,(H,11,12) |
InChI Key |
XMGLLDGASJYQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)



![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)







